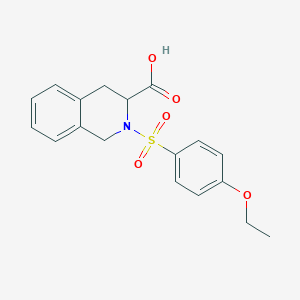

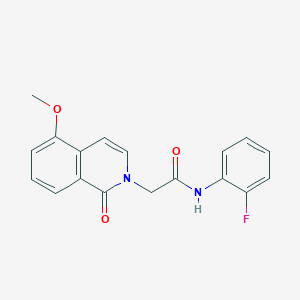

![molecular formula C10H8F5N3O B2531056 1-(2,2-二氟乙基)-3-甲基-4-(三氟甲基)-1H-吡唑并[3,4-b]吡啶-6(7H)-酮 CAS No. 1018051-29-0](/img/structure/B2531056.png)

1-(2,2-二氟乙基)-3-甲基-4-(三氟甲基)-1H-吡唑并[3,4-b]吡啶-6(7H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 1-(2,2-Difluoroethyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6(7H)-one belongs to the class of heterocyclic compounds known as pyrazolo[3,4-b]pyridines. These compounds exhibit two possible tautomeric forms, the 1H- and 2H-isomers, and have been the subject of extensive research due to their potential biomedical applications. Over 300,000 such compounds have been described, with significant interest in the diversity of substituents at positions N1, C3, C4, C5, and C6, which can influence their biological activity and physical properties .

Synthesis Analysis

The synthesis of pyrazolo[3,4-b]pyridine derivatives often begins with a preformed pyrazole or pyridine. For instance, the synthesis of 1,2,3-triazole tagged pyrazolo[3,4-b]pyridine derivatives involves selective N-propargylation, followed by reaction with various substituted azides under Sharpless conditions . Another approach involves O-alkylation of 6-trifluoromethylpyridine-2(1H)one, cyclization using hydrazine hydrate, diazotization, and further reactions to yield a variety of functionalized triazole derivatives . These synthetic routes highlight the versatility and adaptability of pyrazolo[3,4-b]pyridine chemistry for generating compounds with potential therapeutic applications.

Molecular Structure Analysis

The molecular structure of pyrazolo[3,4-b]pyridine derivatives is characterized by the presence of a pyrazole ring fused to a pyridine ring. The introduction of various substituents, such as trifluoromethyl groups, can significantly affect the molecule's electronic properties and binding interactions with biological targets. For example, the 2,6-difluorophenyl substitution has been found critical for potent inhibitory activity against cyclin-dependent kinases, as demonstrated by the solid-state structure of a di-fluoro analogue bound to CDK2 .

Chemical Reactions Analysis

Pyrazolo[3,4-b]pyridine derivatives undergo a variety of chemical reactions that enable the introduction of diverse functional groups. These reactions include N-alkylation, O-alkylation, cyclization, and diazotization, often leading to the formation of novel compounds with potential anticancer, antimicrobial, and anti-biofilm activities . The reactivity of these compounds allows for the synthesis of complex molecules, such as those with triazole tags or amide functional groups, which can be screened for various biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolo[3,4-b]pyridine derivatives are influenced by their molecular structure and the nature of their substituents. The presence of fluorine atoms, for instance, can enhance the compound's lipophilicity and metabolic stability, making them attractive candidates for drug development. Compounds with trifluoromethyl groups have been shown to exhibit promising cytotoxic activity against various human cancer cell lines and possess significant antioxidant and antimicrobial properties . The synthesis of these compounds often employs green chemistry principles, such as the use of ethanol as a solvent, to improve yield and reduce environmental impact .

科学研究应用

激酶抑制剂

吡唑并[3,4-b]吡啶衍生物(如本品)因其作为激酶抑制剂的应用而被广泛研究。已知这些化合物能通过多种结合模式与激酶相互作用,使其在抑制广泛的激酶靶点方面特别有效。该支架除了其他关键相互作用外,还能与激酶的铰链区结合,这使其被纳入许多专利和研究中,旨在开发用于治疗包括癌症在内的各种疾病的新型治疗剂。吡唑并[3,4-b]吡啶的杂环性质允许显著的合成灵活性,有助于设计具有理想的物理性质、效力和选择性的化合物 (Wenglowsky, 2013)。

抗菌和抗炎药

进一步扩展其效用,与本品密切相关的三氟甲基吡唑因其抗菌和抗炎特性而备受关注。三氟甲基的存在,尤其是在吡唑核上的特定位置,与这些化合物的活性谱的变化有关。这突出了吡唑并[3,4-b]吡啶支架中结构修饰对于实现靶向生物活性至关重要。该领域的研究旨在探索可以提供具有最小副作用的更好治疗选择的新型药物 (Kaur, Kumar, & Gupta, 2015)。

属性

IUPAC Name |

1-(2,2-difluoroethyl)-3-methyl-4-(trifluoromethyl)-7H-pyrazolo[3,4-b]pyridin-6-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F5N3O/c1-4-8-5(10(13,14)15)2-7(19)16-9(8)18(17-4)3-6(11)12/h2,6H,3H2,1H3,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSHFJDWLFSWQRM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C2=C1C(=CC(=O)N2)C(F)(F)F)CC(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F5N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(1,3-Benzodioxol-5-yl)-3-[(2,5-dioxopyrrolidin-1-yl)methyl]azetidine-1-carboxamide](/img/structure/B2530976.png)

![(9,9-Difluorodispiro[3.0.35.14]nonan-7-yl)methanamine](/img/structure/B2530977.png)

![1'-Methyl-2'-oxospiro[cyclopropane-1,3'-indoline]-2-carboxylic acid](/img/structure/B2530978.png)

![2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)thio]-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2530979.png)

![1-[(6-Methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazin-3-yl)carbonyl]piperidine-4-carboxylic acid](/img/structure/B2530982.png)

![3-(4-fluorophenyl)-1-methyl-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrazole-5-carboxamide](/img/structure/B2530983.png)

![2-[6-fluoro-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2530985.png)

![2-(Methoxycarbonyl)-2-azabicyclo[2.2.2]octane-6-carboxylic acid](/img/structure/B2530991.png)